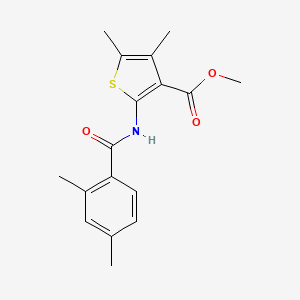

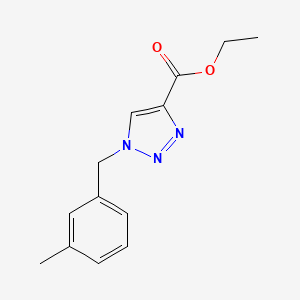

Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzamides, which are amides derived from benzoic acid, are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . They are often synthesized through direct condensation of benzoic acids and amines .

Synthesis Analysis

The synthesis of benzamide derivatives is often performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of benzamides and similar compounds can be confirmed by their physicochemical properties and spectroanalytical data such as NMR and IR .Chemical Reactions Analysis

Benzamides and similar compounds can undergo various chemical reactions. For example, aldehydes are readily oxidized to carboxylic acids, whereas ketones resist oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, 2,4-Dimethylbenzoic acid is a solid with a boiling point of 267 °C/727 mmHg and a melting point of 124-126 °C .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

The study of thiophene derivatives, including structures similar to Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate, has shown promising antibacterial and antifungal activities. These compounds exhibit significant biological activity due to their molecular conformation, which is stabilized by intramolecular hydrogen bonds, enhancing their interaction with biological targets. The research highlights the potential of these compounds in developing new antimicrobial agents (Vasu et al., 2003).

Synthesis and Chemical Reactions

Innovative synthetic pathways for thiophene derivatives have been developed, offering efficient and economical routes to produce compounds with potential pharmaceutical applications. One such method involves the ring opening of methyl 3-amino-6-aryl-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylates, leading to the synthesis of tetrasubstituted thiophenes. These methodologies underscore the versatility and potential of thiophene derivatives in various chemical syntheses and applications (S. Sahu et al., 2015).

Electrochemical Properties

The electrochemical behavior of thiophene derivatives has been studied, revealing insights into their reduction mechanisms and potential applications in electrochemical devices. Research on methyl 3-halo-1-benzothiophene-2-carboxylates, for example, provides a deeper understanding of the electron transfer processes and highlights the influence of molecular structure on electrochemical properties. This knowledge is essential for designing compounds with specific electrochemical characteristics (Michal Rejňák et al., 2004).

Photochemical Degradation

The study of photochemical degradation of crude oil components, including benzothiophene derivatives, offers insights into the environmental fate of these compounds. Understanding the degradation pathways and products is crucial for assessing the environmental impact of oil spills and developing strategies for remediation. Research indicates that oxidation and ring-opening reactions are significant pathways in the photochemical degradation of these compounds (J. Andersson et al., 1996).

Antimicrobial Activity and Molecular Docking

Thiophene derivatives have been evaluated for their antimicrobial activity, with some compounds showing higher efficacy than reference drugs. Molecular docking studies have provided insights into the interactions between these compounds and bacterial targets, helping to understand their mechanism of action and guiding the design of more potent antimicrobial agents (M. Ghorab et al., 2017).

Safety And Hazards

Direcciones Futuras

The future directions in the study of benzamides and similar compounds could involve the development of new molecules with novel modes of action to treat microbial infections and cancer . Additionally, the American Chemical Society’s Green Chemistry Institute Pharmaceutical Round Table has identified that amide formation avoiding poor atom economy reagents is a priority area of research in the pharmaceutical industry .

Propiedades

IUPAC Name |

methyl 2-[(2,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-9-6-7-13(10(2)8-9)15(19)18-16-14(17(20)21-5)11(3)12(4)22-16/h6-8H,1-5H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTIMPZHBXMOAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B2991498.png)

![5-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2991500.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2991505.png)

![Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate;hydrochloride](/img/structure/B2991516.png)

![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2991518.png)